molecular formula C13H17N3 B14768089 2-(4-Benzylpiperazin-2-yl)acetonitrile

2-(4-Benzylpiperazin-2-yl)acetonitrile

Cat. No.: B14768089
M. Wt: 215.29 g/mol
InChI Key: PCQVUQWSWFRWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylpiperazin-2-yl)acetonitrile is an organic compound with the molecular formula C13H17N3 It is a derivative of piperazine, a heterocyclic amine, and contains a benzyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-2-yl)acetonitrile typically involves the reaction of 4-benzylpiperazine with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where 4-benzylpiperazine reacts with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or amides.

    Reduction: Reduced derivatives like amines or alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(4-Benzylpiperazin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)acetonitrile
  • 2-(4-Phenylpiperazin-1-yl)acetonitrile
  • 2-(4-Benzylpiperidin-4-yl)acetonitrile

Uniqueness

2-(4-Benzylpiperazin-2-yl)acetonitrile is unique due to the presence of the benzyl group attached to the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(4-benzylpiperazin-2-yl)acetonitrile

InChI

InChI=1S/C13H17N3/c14-7-6-13-11-16(9-8-15-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6,8-11H2

InChI Key

PCQVUQWSWFRWSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)CC#N)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.